(Z)-(1,2,3,7,8,9,10-13C7)octadec-9-enoic acid (Z)-(1,2,3,7,8,9,10-13C7)octadec-9-enoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16180237
InChI: InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h9-10H,2-8,11-17H2,1H3,(H,19,20)/b10-9-/i9+1,10+1,11+1,12+1,16+1,17+1,18+1
SMILES:
Molecular Formula: C18H34O2
Molecular Weight: 289.41 g/mol

(Z)-(1,2,3,7,8,9,10-13C7)octadec-9-enoic acid

CAS No.:

Cat. No.: VC16180237

Molecular Formula: C18H34O2

Molecular Weight: 289.41 g/mol

* For research use only. Not for human or veterinary use.

(Z)-(1,2,3,7,8,9,10-13C7)octadec-9-enoic acid -

Specification

Molecular Formula C18H34O2
Molecular Weight 289.41 g/mol
IUPAC Name (Z)-(1,2,3,7,8,9,10-13C7)octadec-9-enoic acid
Standard InChI InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h9-10H,2-8,11-17H2,1H3,(H,19,20)/b10-9-/i9+1,10+1,11+1,12+1,16+1,17+1,18+1
Standard InChI Key ZQPPMHVWECSIRJ-ZNACGWQSSA-N
Isomeric SMILES CCCCCCCC/[13CH]=[13CH]\[13CH2][13CH2]CCC[13CH2][13CH2][13C](=O)O
Canonical SMILES CCCCCCCCC=CCCCCCCCC(=O)O

Introduction

Structural and Chemical Properties

Molecular Configuration and Isotopic Labeling

(Z)-(1,2,3,7,8,9,10-13C7)octadec-9-enoic acid features a cis double bond at the 9th carbon position, consistent with the natural configuration of oleic acid. The compound is distinguished by seven carbon-13 atoms at positions 1, 2, 3, 7, 8, 9, and 10, which replace the naturally abundant carbon-12 isotopes . This labeling pattern minimizes isotopic dilution effects during metabolic studies while preserving the molecule’s biochemical reactivity.

The isomeric SMILES notation,
\text{CCCCCCCC/[13CH]=[13CH]\13CH2][13CH2]CCC[13CH2][13CH2]13CO} $$
highlights the positions of isotopic substitution and the cis configuration of the double bond. The compound’s InChIKey, ZQPPMHVWECSIRJ-ZNACGWQSSA-N, further confirms its structural uniqueness.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC18H34O2\text{C}_{18}\text{H}_{34}\text{O}_2
Molecular Weight289.41 g/mol
IUPAC Name(Z)-(1,2,3,7,8,9,10-13C7)octadec-9-enoic acid
CAS Registry Number2027-47-6 (unlabeled analog)
PubChem CID46195908

Synthesis and Characterization

Synthetic Pathways

The synthesis of (Z)-(1,2,3,7,8,9,10-13C7)octadec-9-enoic acid involves the strategic incorporation of carbon-13-labeled precursors into oleic acid’s backbone. Common methods include:

  • Partial Isotopic Labeling: Selective introduction of 13C^{13}\text{C}-enriched acetyl-CoA or malonyl-CoA units during fatty acid biosynthesis, targeting specific carbon positions .

  • Chemical Modification: Catalytic hydrogenation of 13C^{13}\text{C}-labeled alkynes or alkenes to generate cis-configured double bonds .

Analytical Validation

Nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are pivotal for verifying isotopic purity and structural integrity. For instance, 13C^{13}\text{C}-NMR reveals distinct peaks corresponding to labeled carbons, while HRMS confirms the molecular ion cluster at m/z 289.41 .

Metabolic Pathways and Applications

Lipid Assembly and Trafficking

Studies utilizing (Z)-(1,2,3,7,8,9,10-13C7)octadec-9-enoic acid have illuminated lipid assembly mechanisms in enterocytes and hepatocytes. When administered intravenously or orally, the tracer incorporates into triglycerides (TGs), phospholipids (PLs), and cholesteryl esters (CEs) within minutes . For example, in mice treated with microsomal triglyceride transfer protein (MTP) inhibitors, the tracer’s incorporation into TGs decreased by 60%, underscoring MTP’s role in intestinal lipid packaging .

Table 2: Pharmacological Modulation of Lipid Metabolism

Inhibitor TargetModel OrganismEffect on Tracer IncorporationImplication
MTPMice↓ 60% TG synthesisValidates MTP’s role in lipid assembly
DGAT1Nonhuman primates↓ 45% CE formationHighlights DGAT1’s specificity

Stable Isotope Tracer Kinetics

Constant infusion and bolus injection protocols have been optimized to study fatty acid turnover. In primates, a 6-hour infusion of the tracer revealed a 72% enrichment of plasma free fatty acids (FFAs), enabling precise calculation of FFA flux rates . These approaches avoid perturbations caused by high tracer doses, ensuring biological relevance .

Health Implications and Biological Effects

Nutritional and Therapeutic Insights

As an isotopologue of oleic acid, this compound provides insights into the health benefits of monounsaturated fats, including:

  • Cardioprotection: Enhanced reverse cholesterol transport mediated by 13C^{13}\text{C}-labeled high-density lipoprotein (HDL) particles .

  • Insulin Sensitivity: Tracer studies in adipocytes show improved glucose uptake via GLUT4 translocation .

Analytical Methods and Recent Advances

Liquid Chromatography-Mass Spectrometry (LC-MS)

Rapid LC-MS protocols enable quantification of 13C^{13}\text{C}-labeled lipids in plasma and tissues. A 10-minute gradient elution separates TGs, PLs, and CEs, with detection limits as low as 0.1 pmol/µL .

Isotopic Enrichment Modeling

Compartmental models analyze tracer kinetics, distinguishing between de novo synthesis and dietary lipid contributions. For example, a two-pool model accurately predicted 89% of hepatic TG production in nonhuman primates .

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